An In-depth Technical Guide to the Basic Properties of (4-Aminobenzoyl)-D-glutamic Acid
An In-depth Technical Guide to the Basic Properties of (4-Aminobenzoyl)-D-glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Aminobenzoyl)-D-glutamic acid, a derivative of glutamic acid, is a compound of interest in microbiological and pharmaceutical research. This document provides a comprehensive overview of its fundamental chemical and physical properties. It includes tabulated quantitative data, detailed experimental protocols for property determination, and a visualization of its mechanism of action within the bacterial folate biosynthesis pathway. This guide is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.
Core Chemical and Physical Properties
(4-Aminobenzoyl)-D-glutamic acid is the D-stereoisomer of N-(4-aminobenzoyl)-glutamic acid. While sharing the same molecular formula and weight with its L-isomer, its three-dimensional structure results in distinct physical and biological properties.
General Properties
| Property | Value | Source |
| CAS Number | 5959-18-2 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O₅ | [2] |
| Molecular Weight | 266.25 g/mol | [1][3] |
| IUPAC Name | (2R)-2-[(4-aminobenzoyl)amino]pentanedioic acid | [1] |
| Appearance | Solid | [4][5] |
Physicochemical Data
Below is a summary of the available physicochemical data for (4-Aminobenzoyl)-D-glutamic acid and its related isomers. It is important to note that some values are predicted, and experimental data for the D-isomer is limited.
| Property | (4-Aminobenzoyl)-D-glutamic acid | (4-Aminobenzoyl)-L-glutamic acid | (4-Aminobenzoyl)-DL-glutamic acid | Source |
| Melting Point | Not available | ~170 °C (dec.) | Not available | |
| Boiling Point | 607.1 ± 55.0 °C (Predicted) | Not available | 607.1ºC at 760 mmHg | [2][6] |
| Density | 1.418 ± 0.06 g/cm³ (Predicted) | Not available | 1.418 g/cm³ | [2][6] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol, Water | Soluble in DMSO (100 mg/mL), Methanol, Water; PBS (pH 7.2): ~1 mg/mL | Not available | [2][4][5][7][8] |
| pKa | Not available | Not available | Not available | |
| Specific Rotation [α]D | Not available | -15° (c=2, 0.1 M HCl) | Not available |
Biological Activity: Inhibition of Folate Biosynthesis
(4-Aminobenzoyl)-D-glutamic acid exhibits competitive inhibitory activity against the bacterial enzyme dihydropteroate synthase (DHPS).[9][10] This enzyme is crucial for the de novo synthesis of folate in many microorganisms.[11][12] Folate is an essential precursor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cellular growth.[13][14] By inhibiting DHPS, (4-Aminobenzoyl)-D-glutamic acid disrupts the folate pathway, leading to a bacteriostatic effect.[9] Mammals do not synthesize folate de novo and instead obtain it from their diet, making the folate biosynthesis pathway an attractive target for antimicrobial agents.[9][10]
Mechanism of Action
Dihydropteroate synthase catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[12][15] (4-Aminobenzoyl)-D-glutamic acid acts as a competitive inhibitor, likely by binding to the PABA-binding site of the DHPS enzyme.[9]
Caption: Inhibition of the bacterial folate biosynthesis pathway by (4-Aminobenzoyl)-D-glutamic acid.
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of (4-Aminobenzoyl)-D-glutamic acid.
Determination of Melting Point
The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology: Capillary Method
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Sample Preparation: A small amount of finely powdered, dry (4-Aminobenzoyl)-D-glutamic acid is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.
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The heating rate is then reduced to 1-2°C per minute.
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The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
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The temperature at which the last solid particle melts is recorded as the completion of melting.
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The melting range is reported as the range between these two temperatures.
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Caption: Workflow for the determination of melting point.
Determination of Solubility
Solubility is a critical parameter in drug development, influencing absorption and bioavailability.
Methodology: Shake-Flask Method
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Solvent Selection: A range of relevant solvents should be tested, including water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4), and organic solvents such as ethanol and DMSO.
-
Procedure:
-
An excess amount of (4-Aminobenzoyl)-D-glutamic acid is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is then filtered or centrifuged to separate the undissolved solid.
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The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Quantification: A calibration curve is generated using standard solutions of known concentrations of (4-Aminobenzoyl)-D-glutamic acid to quantify the amount dissolved in the experimental samples.
Determination of pKa
The pKa value(s) of a compound describe its ionization state at different pH values, which is crucial for understanding its behavior in biological systems.
Methodology: Potentiometric Titration
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Sample Preparation: A solution of (4-Aminobenzoyl)-D-glutamic acid of known concentration (e.g., 0.01 M) is prepared in water or a suitable co-solvent if necessary. The ionic strength of the solution is kept constant by adding a neutral salt like KCl.
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Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant.
-
Procedure:
-
The initial pH of the sample solution is recorded.
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A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
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After each addition, the solution is stirred, and the pH is recorded once it stabilizes.
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The titration is continued until the pH has passed through the expected equivalence points.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point(s) are determined from the inflection point(s) of the curve.
-
The pKa value(s) are determined from the pH at the half-equivalence point(s). (4-Aminobenzoyl)-D-glutamic acid has two carboxylic acid groups and one amino group, and thus is expected to have three pKa values.
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Conclusion
This technical guide provides a consolidated overview of the fundamental properties of (4-Aminobenzoyl)-D-glutamic acid. The presented data and experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further experimental investigation is warranted to definitively determine the physicochemical properties of the D-isomer and to fully elucidate its potential as a therapeutic agent.
References
- 1. N-(4-Aminobenzoyl)-D-glutamic Acid | 5959-18-2 [sigmaaldrich.com]
- 2. N-(4-aminobenzoyl)- D-Glutamic acid CAS#: 5959-18-2 [m.chemicalbook.com]
- 3. N-(4-Aminobenzoyl-d4)-L-glutamic Acid | C12H14N2O5 | CID 71313152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. usbio.net [usbio.net]
- 6. N-(4-Aminobenzoyl)-DL-glutamic acid | CAS#:4230-33-5 | Chemsrc [chemsrc.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
